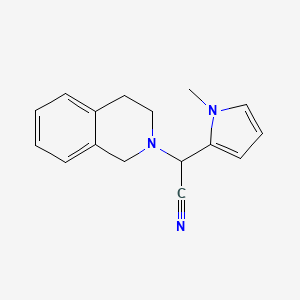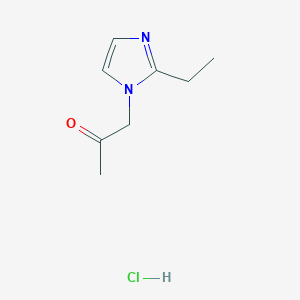![molecular formula C11H10FN5 B1450925 6-(4-氟苯基)-4-甲基-1H,6H-[1,2]二氮杂[3,4-c]吡唑-3-胺 CAS No. 926270-56-6](/img/structure/B1450925.png)
6-(4-氟苯基)-4-甲基-1H,6H-[1,2]二氮杂[3,4-c]吡唑-3-胺
描述
“6-(4-fluorophenyl)-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine” is a chemical compound with the molecular formula C11H10FN5. Its molecular weight is 231.23 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12FN5/c1-7-10-11(14)15-16-12(10)18(17-7)6-8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H3,14,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound has a predicted melting point of 181.84°C and a predicted boiling point of 385.4°C at 760 mmHg. The predicted density is 1.6 g/cm3, and the refractive index is n20D 1.75 .科学研究应用
抗增殖活性
该化合物已被研究用于其抑制癌细胞增殖的潜力。 研究表明,该化合物的衍生物对各种癌细胞系表现出广谱抗增殖活性 。这些发现表明,它可能是开发新型抗癌疗法的宝贵资产。
抗癌药物开发
6-(4-氟苯基)-4-甲基-1H,6H-[1,2]二氮杂[3,4-c]吡唑-3-胺的结构有利于对其进行修饰,以增强其抗癌特性。 研究表明,某些修饰可以导致比索拉非尼等标准药物具有更高效力的化合物,特别是针对肾脏癌、乳腺癌、结肠癌、卵巢癌和前列腺癌细胞系 。
吲哚衍生物的生物活性
虽然该化合物本身不是吲哚衍生物,但其结构与吲哚类骨架有关,而吲哚类骨架以其广泛的生物活性而闻名。 这种关系表明,6-(4-氟苯基)-4-甲基-1H,6H-[1,2]二氮杂[3,4-c]吡唑-3-胺可能是合成具有潜在生物应用的新型吲哚衍生物的前体或模型 。
抗菌应用
与所讨论化合物类似,具有吡唑啉结构的化合物已被发现具有抗菌特性。 这表明,6-(4-氟苯基)-4-甲基-1H,6H-[1,2]二氮杂[3,4-c]吡唑-3-胺可以探索其对各种微生物病原体的功效 。
腺苷受体拮抗作用
吡唑并[3,4-d]嘧啶的衍生物,其结构与所讨论的化合物有关,已被鉴定为人类腺苷受体的强效选择性拮抗剂。 这意味着6-(4-氟苯基)-4-甲基-1H,6H-[1,2]二氮杂[3,4-c]吡唑-3-胺在治疗与这些受体相关的疾病方面具有潜在应用 。
作用机制
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to target cdk2 .
Biochemical Pathways
Compounds that inhibit cdk2 can affect cell cycle progression and induce apoptosis .
Result of Action
Inhibition of cdk2 can lead to cell cycle arrest and apoptosis .
生化分析
Biochemical Properties
6-(4-fluorophenyl)-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The interaction between 6-(4-fluorophenyl)-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine and CDK2 involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to alterations in cell cycle progression and has potential implications for cancer treatment.
Cellular Effects
The effects of 6-(4-fluorophenyl)-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine on various cell types and cellular processes are profound. In cancer cell lines such as MCF-7 and HCT-116, this compound has demonstrated cytotoxic activity, leading to reduced cell viability . It influences cell function by inducing apoptosis and causing cell cycle arrest. Additionally, 6-(4-fluorophenyl)-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine affects cell signaling pathways, including those involved in apoptosis and proliferation, and can alter gene expression patterns related to these processes.
Molecular Mechanism
At the molecular level, 6-(4-fluorophenyl)-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues such as Leu83 . This binding inhibits the enzyme’s activity, preventing the phosphorylation of target proteins required for cell cycle progression. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(4-fluorophenyl)-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine can change over time. Studies have shown that the compound remains stable under standard storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in cell culture experiments has revealed sustained cytotoxic effects, with continued inhibition of cell proliferation and induction of apoptosis. Degradation products may form over time, potentially altering its efficacy.
Dosage Effects in Animal Models
The effects of 6-(4-fluorophenyl)-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine vary with different dosages in animal models. At lower doses, the compound has been observed to inhibit tumor growth without significant toxicity . At higher doses, adverse effects such as weight loss and organ toxicity have been reported. These findings suggest a threshold effect, where the compound’s therapeutic window must be carefully determined to balance efficacy and safety.
Metabolic Pathways
6-(4-fluorophenyl)-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of hydroxylated and conjugated metabolites. These metabolites may have different biological activities and contribute to the overall pharmacokinetic profile of the compound.
Transport and Distribution
The transport and distribution of 6-(4-fluorophenyl)-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes and accumulate in various cellular compartments. Its distribution is influenced by factors such as lipophilicity and protein binding affinity. In tissues, the compound may localize to specific organs, including the liver and kidneys, where it undergoes metabolism and excretion.
Subcellular Localization
The subcellular localization of 6-(4-fluorophenyl)-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus of cells . In the nucleus, it can interact with nuclear proteins and influence gene expression. Post-translational modifications, such as phosphorylation, may also affect its localization and activity, directing it to specific subcellular compartments or organelles.
属性
IUPAC Name |
6-(4-fluorophenyl)-4-methyl-2H-pyrazolo[3,4-c]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN5/c1-6-9-10(13)14-15-11(9)17(16-6)8-4-2-7(12)3-5-8/h2-5H,1H3,(H3,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRTTWDTZJYJGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NNC(=C12)N)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2,2'-Bipyridine]-5,5'-diol](/img/structure/B1450842.png)
![5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B1450843.png)

![(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methylamine dihydrochloride](/img/structure/B1450849.png)
![3-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1450850.png)



![tert-Butyl 4-(3,8-diazabicyclo[3.2.1]octan-8-yl)piperidine-1-carboxylate](/img/structure/B1450856.png)



acetate](/img/structure/B1450862.png)
![2-(Cyclobutylcarbonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B1450865.png)
